Superior Myeloperoxidase (MPO) Inhibition Compared to Other Bromophenols
2,4-Dibromo-5-methoxyphenol is a potent inhibitor of recombinant human myeloperoxidase (MPO), with an IC50 of 1.40 nM [1]. This is approximately 257-fold more potent than its inhibition of eosinophil peroxidase (EPX), which has an IC50 of 360 nM [1]. In contrast, the related compound 2,4-dibromophenol exhibits significantly weaker MPO inhibition, with an IC50 of 4.20E+4 nM (42 µM) in a cellular assay [1]. This demonstrates the critical role of the methoxy group for achieving high potency and selectivity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (MPO); IC50 = 360 nM (EPX) |
| Comparator Or Baseline | 2,4-Dibromophenol: IC50 = 42,000 nM (MPO, cellular) |
| Quantified Difference | 2,4-Dibromo-5-methoxyphenol is ~30,000-fold more potent than 2,4-dibromophenol in MPO inhibition. |
| Conditions | Recombinant human MPO and EPX assays; cellular MPO assay in human neutrophils. |
Why This Matters
This data confirms that 2,4-dibromo-5-methoxyphenol is a highly potent and selective MPO inhibitor, making it the preferred choice for research on MPO-mediated inflammatory diseases over other bromophenol analogs.
- [1] BindingDB. (2024). BDBM50554035: Myeloperoxidase and Eosinophil Peroxidase inhibition data for 2,4-Dibromo-5-methoxyphenol. University of California San Diego. View Source
